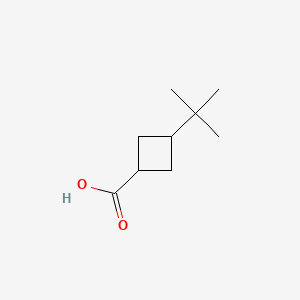

3-tert-butylcyclobutane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,3)7-4-6(5-7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZPVFOKYIJACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216231 | |

| Record name | Cyclobutanecarboxylic acid, 3-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66016-27-1 | |

| Record name | Cyclobutanecarboxylic acid, 3-tert-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Tert Butylcyclobutane 1 Carboxylic Acid and Its Analogues

Strategies for Cyclobutane (B1203170) Ring Formation in Carboxylic Acid Systems

The formation of the strained cyclobutane ring, particularly when substituted with a carboxylic acid group, requires specific synthetic strategies. These often involve the cyclization of open-chain molecules or cycloaddition reactions where the ring is formed from unsaturated precursors.

The construction of a cyclobutane ring from acyclic (non-cyclic) starting materials is a fundamental approach. This strategy often involves intramolecular or intermolecular reactions that form two new carbon-carbon bonds to close the ring.

A notable example is the synthesis of 1,1-cyclobutanedicarboxylic acid derivatives. The process can begin with the condensation of diethyl malonate with trimethylene bromide, which effectively joins the two ends of the three-carbon chain of the bromide via the malonic ester, forming the four-membered ring. orgsyn.org Similarly, cycloisomerization reactions can be employed. For instance, alkylidenecyclopropane acylsilanes, which are synthesized from acyclic ketoamide precursors, can undergo a ring-expanding cycloisomerization to yield bicyclic systems containing a cyclobutane ring. nih.gov Another powerful method involves a double-alkylation reaction; the dianion of an acyclic precursor like 4-methoxyphenylacetic acid can be treated with epichlorohydrin, leading to a diastereoselective cyclization that forms a cyclobutane hydroxy acid. acs.org

Photochemical [2+2] cycloadditions represent a powerful and widely used method for constructing cyclobutane rings. sci-hub.se This reaction involves the union of two double-bond-containing molecules (olefins) under the influence of light to form a four-membered ring. sci-hub.seacs.org The reaction is particularly effective for enones, which are more easily photoexcited than simple olefins. harvard.edu

This technique allows for a high degree of stereocontrol. For example, carboxy-cyclobutane isomers have been synthesized stereoselectively through the solid-state photochemical [2+2] cycloaddition of pyridine-amide ligands, followed by hydrolysis. rsc.org The stereochemical outcome can be directed by organizing the precursor olefins in a crystalline matrix, a principle studied extensively by Schmidt with cinnamic acid derivatives. sci-hub.se A practical application is the solvent-free [2+2] photodimerization of crystalline ethyl 2-furanacrylate, which proceeds under blacklight to produce diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate. acs.org

Functional Group Transformations for Carboxylic Acid Introduction

Once the cyclobutane skeleton is in place, the carboxylic acid group must be introduced. This is often accomplished by transforming a precursor functional group, such as an aldehyde, a diester, or another carboxylic acid derivative, into the desired carboxyl group.

The oxidation of an aldehyde group to a carboxylic acid is a fundamental and efficient transformation. A variety of oxidizing agents can accomplish this conversion. nih.gov Classical methods often employ strong oxidants like potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org

More modern and milder methods have been developed to tolerate a wider range of functional groups. These include using Oxone as the sole oxidant or employing organocatalytic systems. organic-chemistry.org For instance, N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of aldehydes using oxygen as the ultimate oxidant. organic-chemistry.org Another advanced method uses a combination of an organic nitroxyl (B88944) catalyst, such as ketoABNO, and NOx co-catalysts for aerobic oxidation. nih.gov This system is notably mild, allowing for the oxidation of α-chiral aldehydes without causing racemization. nih.gov Other approaches involve hydride transfer reactions mediated by reagents like 1-hydroxycyclohexyl phenyl ketone under basic conditions. researchgate.net

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a key strategy for synthesizing monosubstituted cyclobutane carboxylic acids from dicarboxylic precursors. Early synthetic routes to 3-tert-butylcyclobutane-1-carboxylic acid specifically utilized this approach, starting from 1,1-cyclobutanedicarboxylic acid derivatives.

The reaction is particularly facile for molecules that have two carboxyl groups attached to the same carbon (gem-dicarboxylic acids), such as 1,1-cyclobutanedicarboxylic acid. masterorganicchemistry.com Heating this type of compound, typically to around 160°C, causes the loss of one molecule of CO2 to yield the corresponding monocarboxylic acid. chemicalbook.comyoutube.com The mechanism proceeds through a cyclic transition state, which explains why the presence of a second carbonyl group (or carboxyl group) beta to the carboxylic acid being removed is crucial for the reaction to occur under relatively mild conditions. masterorganicchemistry.comyoutube.com

The hydrolysis of an ester is a common final step to generate a carboxylic acid. This reaction involves cleaving the ester bond with water, typically in the presence of an acid or a base catalyst. libretexts.org

Base-catalyzed hydrolysis, also known as saponification, is often preferred because the reaction is irreversible. britannica.com In this process, the ester is heated with a strong base like potassium hydroxide (B78521) or sodium hydroxide. orgsyn.orgbritannica.com The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. libretexts.orgbritannica.com Acid-catalyzed hydrolysis, the reverse of Fischer esterification, is an equilibrium process and requires a large excess of water to drive the reaction to completion. libretexts.org The hydrolysis of cyclobutane ester derivatives, including cyclic esters (lactones), has been studied to understand the reaction mechanisms, which typically follow BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) or AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathways. rsc.orgnih.gov

Stereoselective Synthesis of this compound

The controlled spatial arrangement of atoms within a molecule, or stereochemistry, is a critical aspect of modern chemical synthesis, particularly for bioactive compounds. For derivatives of cyclobutane, including this compound, achieving high stereoselectivity is essential for isolating specific isomers with desired properties. Methodologies to achieve this include enantiodivergent and diastereoselective routes, the use of chiral auxiliaries and catalysts, solid-state reactions, and specialized approaches for synthesizing complex analogues like amino acids.

Enantiodivergent and Diastereoselective Routes to Substituted Cyclobutanecarboxylic Acids

The synthesis of substituted cyclobutanes with specific stereochemistry is a significant challenge in organic chemistry. acs.org Researchers have developed various strategies to control the formation of stereocenters on the cyclobutane ring.

A key strategy involves the diastereoselective reduction of a precursor molecule. For instance, a scalable synthesis for a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold was developed, which prominently features the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) (NaBH₄). acs.org The control of acidic impurities was found to be critical for enhancing the diastereomeric ratio through recrystallization. acs.org Similarly, another diastereoselective synthesis route begins with the double-alkylation of the dianion of 4-methoxyphenylacetic acid with epichlorohydrin, which yields a hydroxy acid as a single diastereomer. acs.org

Catalytic [2+2] cycloadditions are powerful tools for constructing the cyclobutane core with high stereoselectivity. nih.govacs.org While many methods exist, there is ongoing research to broaden their applicability to diverse functional groups. nih.gov Triflimide (Tf₂NH), an organic acid, has been shown to be a highly efficient catalyst for [2+2] cycloaddition reactions between silyl (B83357) enol ethers and acrylates, yielding highly substituted cyclobutanes with high stereoselectivity. acs.org This method is notable for its high turnover numbers, with as little as 0.1 mol % of the catalyst being effective. acs.org

Another innovative approach involves the ring contraction of readily accessible pyrrolidines. acs.orgnih.gov This method uses iodonitrene chemistry to convert substituted pyrrolidines into multisubstituted cyclobutanes. acs.orgnih.gov The reaction proceeds stereospecifically, meaning the stereochemical information from the starting pyrrolidine (B122466) is transferred to the cyclobutane product. acs.org For example, the ring contraction of an optically pure cis-substituted pyrrolidine-2,5-dicarboxylate leads to the stereoselective formation of the corresponding cis-cyclobutane. acs.org

The following table summarizes the diastereomeric ratios (d.r.) achieved in the reduction of a cyclobutylidene Meldrum's acid derivative under various conditions. acs.org

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| 1 | THF | 5 | 93:7 |

| 2 | MeOH | 5 | Incomplete Conversion |

| 3 | CPME | 5 | Incomplete Conversion |

| 4 | 2-Me-THF | 5 | Incomplete Conversion |

| 5 | EtOH | 5 | 87:13 |

| 6 | EtOAc | 5 | 85:15 |

| 7 | MeCN | 5 | 87:13 |

| 8 | THF | 25 | 88:12 |

| Data sourced from a study on the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.org |

Control of Stereochemistry through Chiral Auxiliaries and Catalysis

Achieving enantioselectivity, the preferential formation of one of two enantiomers, is often accomplished through catalysis or the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.comwikipedia.org

In the context of cyclobutane synthesis, chiral auxiliaries such as oxazolidinones and camphorsultam (Oppolzer's sultam) are widely used. wikipedia.org These auxiliaries create a chiral environment that biases the approach of reagents to one face of the molecule, leading to a diastereoselective reaction. numberanalytics.com Subsequent removal of the auxiliary provides the desired enantiomer of the cyclobutane derivative.

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Catalytic enantioselective [2+2] cycloadditions have become increasingly common for accessing chiral cyclobutanes and cyclobutenes. nih.gov These reactions provide access to a wide array of enantiomerically enriched structures that were previously difficult to obtain. nih.gov

Several catalytic systems have been developed:

Lewis Acid Catalysis: Substoichiometric amounts of hard Lewis acids like EtAlCl₂ can catalyze [2+2] cycloadditions, though they often require strictly anhydrous conditions. acs.org More practical systems using organic acid catalysts like Tf₂NH have also been developed. acs.org

Transition Metal Catalysis: Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition provides enantioenriched cyclobutane derivatives without the need for directing groups on the alkene substrates. chemistryviews.org Cobalt-catalyzed protocols can also produce densely functionalized cyclobutanes with high regio-, diastereo-, and enantioselectivity. researchgate.net

Organocatalysis: Chiral organocatalysts, such as those derived from proline, can be used to induce asymmetry in cyclization reactions.

The effectiveness of these methods is demonstrated by the high enantiomeric excess (ee) and diastereomeric ratios (dr) achieved in various syntheses. For example, the ring contraction of an optically pure spirooxindole-pyrrolidine derivative yielded the corresponding spirocyclobutane product with a diastereomeric ratio greater than 20:1 and an enantiomeric excess of 97%. acs.org

Solid-State Photodimerization for Stereospecific Product Formation

Solid-state photodimerization is a synthetic technique that leverages the pre-organized arrangement of molecules in a crystal lattice to control the stereochemical outcome of a photochemical reaction. iupac.org The [2+2] photodimerization of alkenes in the solid state can yield specific cyclobutane isomers that are often difficult to separate from the mixture of products typically formed in solution. mdpi.com

The principle behind this method is the topochemical postulate, which states that the stereochemistry of the photoproduct is determined by the nearest-neighbor geometry of the reactant molecules in the crystal. iupac.org For a [2+2] cycloaddition to occur, the reactive double bonds must be parallel and within a certain distance (typically less than 4.2 Å).

This approach has been used to selectively produce pure cyclobutane isomers. mdpi.com In one study, different conformers of a reactant molecule were "frozen" into distinct arrangements by crystallization. mdpi.com Subsequent photodimerization transferred this conformational information into the specific configuration of the cyclobutane product, allowing for the predictable formation of a single isomer. mdpi.com This method avoids the formation of isomeric mixtures that are challenging to separate due to their similar physical properties. mdpi.com

Metal-organic frameworks (MOFs) can also serve as templates for stereospecific photodimerization. researchgate.net Reactant molecules can be coordinated within the MOF structure in a way that pre-organizes them for a specific [2+2] photodimerization upon UV irradiation, leading to the formation of a single stereoisomer of the cyclobutane product. researchgate.net

| Precursor Conformer | Photodimerization Product | Stereochemical Outcome |

| Conformer I | Isomer 1 | Selective formation based on "frozen" conformation |

| Conformer II | Isomer 2 | Selective formation based on "frozen" conformation |

| Conformer III | Isomer 3 | Selective formation based on "frozen" conformation |

| Illustrative table based on the principle of conformation transference in solid-state photodimerization. mdpi.com |

Asymmetric Synthesis Approaches for Cyclobutane Amino Acids

Cyclobutane amino acids (CBAAs) are valuable building blocks for creating conformationally constrained peptide mimics. nih.gov The development of efficient and straightforward synthetic approaches to these strained structures is an active area of research. nih.gov

Visible light photocatalysis has emerged as a powerful tool for this purpose. nih.gov A selective, photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins provides direct access to substituted cyclobutane α-amino acid derivatives. nih.govacs.org This method utilizes a triplet energy transfer catalyst, [Ir(dFCF₃ppy)₂dtbpy]PF₆, under mild conditions and is scalable. nih.govacs.org The reaction proceeds with high functional group tolerance and allows for the generation of multiple stereocenters. acs.org

Other synthetic strategies include:

Thermal [2+2] Cycloaddition: A Michael-Dieckmann-type thermal [2+2] stereoselective cycloaddition using 2-acylaminoacrylates as electron-poor alkenes can produce substituted cyclobutane skeletons, which are then converted to 2-hydroxycyclobutane-(R)-amino acid serine analogues. mdpi.comnih.gov

Michael Addition for β-Amino Acids: While less common for cyclobutanes, Michael addition of nitrogen nucleophiles to unsaturated esters is a general method for preparing β-amino acids. chemistryviews.org A tandem amidation/Michael addition protocol has been developed to synthesize β-N-heterocyclic cyclobutane carboximide derivatives with a trans configuration starting from cyclobutene-1-carboxylic acid. chemistryviews.org These carboximides are versatile intermediates for accessing a variety of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives. chemistryviews.org

The protecting groups on the amino acid precursors can be chosen to allow for orthogonal deprotection, enabling further synthetic modifications. acs.org For example, a cyclobutane α-amino acid protected with Boc (on the nitrogen) and OtBu (on the carboxyl) can be fully deprotected under acidic conditions, while a Fmoc-protected analogue allows for selective deprotection of the amine with piperidine. nih.govacs.org

Preparation of Related Cyclobutane Carboxylic Acid Derivatives

The synthesis of functionalized cyclobutane carboxylic acids, such as keto-derivatives, provides important intermediates for the preparation of more complex molecules, including pharmaceuticals. chemicalbook.comgoogle.com

Synthesis of 3-Oxo-cyclobutane-1-carboxylic Acid

3-Oxo-cyclobutane-1-carboxylic acid is a key industrial intermediate. google.comguidechem.com Several synthetic methods have been reported for its preparation, often involving the cyclization of a malonic ester derivative with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation.

One common route involves two main steps:

Cyclization: Diisopropyl malonate is treated with a base such as potassium tert-butoxide in DMF. patsnap.combrainly.in This is followed by the addition of 2,2-dimethoxy-1,3-dibromopropane to form a cyclobutane diester intermediate, 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester. guidechem.compatsnap.combrainly.in

Hydrolysis and Decarboxylation: The resulting diester is heated under reflux with a strong acid, such as 20% hydrochloric acid. chemicalbook.compatsnap.com This step hydrolyzes both the ester and ketal functionalities and induces decarboxylation to yield the final product, 3-oxo-cyclobutane-1-carboxylic acid. chemicalbook.comguidechem.com

An alternative three-step synthesis starts from readily available materials: acetone, bromine, and malononitrile. google.com The process uses sodium iodide as an activator and tetrabutylammonium (B224687) bromide as a phase transfer catalyst. google.com This method is described as having a short production cycle and avoiding the use of highly toxic reagents like osmium tetroxide or propadiene. google.com

The following table outlines two reported methods for the hydrolysis/decarboxylation step to produce 3-Oxo-cyclobutane-1-carboxylic acid. guidechem.com

| Method | Starting Material | Reagents & Conditions | Yield |

| 1 | 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester | 6 N HCl, heated at 155-160°C | 118% (crude) |

| 2 | 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester | 20% HCl, reflux for 50 hours | 70% |

| Data sourced from Guidechem. guidechem.com |

Synthesis of Halogenated Cyclobutanecarboxylic Acids

The introduction of a halogen atom onto the cyclobutane ring of carboxylic acids can be achieved through several methods, including direct free-radical chlorination and decarboxylative halogenation. These halogenated compounds are important intermediates for further synthetic transformations. caltech.edu

One approach involves the free-radical chlorination of cyclobutanecarboxylic acid. caltech.edu The direct chlorination of cyclobutanecarboxylic acid chloride using chlorine gas in the presence of an iodine catalyst has been investigated. This method, likely proceeding through an iodine monochloride (ICl) active agent, yields 1-chlorocyclobutanecarboxylic acid chloride. caltech.edu Another key method is the Hunsdiecker reaction, which uses the silver salt of the carboxylic acid. For instance, cyclobutyl bromide can be prepared in large batches from silver cyclobutanecarboxylate (B8599542) and bromine. acs.org A modification of this, the Kochi reaction, employs lead tetraacetate and a lithium halide salt for the decarboxylative chlorination of cyclobutanecarboxylic acid to produce cyclobutyl chloride. acs.org

A study on the free-radical chlorination of cyclobutanecarboxylic acid and its 1,1-dicarboxylic acid counterpart was undertaken to facilitate the direct synthesis of these important halogenated derivatives. caltech.edu This research required the synthesis and separation of five isomeric monochlorocyclobutanecarboxylic acids to serve as standards. caltech.edu

| Starting Material | Reagents | Product | Method | Yield | Reference |

|---|---|---|---|---|---|

| Cyclobutanecarboxylic acid chloride | Cl2, I2 (catalyst) | 1-Chlorocyclobutanecarboxylic acid chloride | Direct Chlorination | 15.4% | caltech.edu |

| Silver cyclobutanecarboxylate | Br2 | Cyclobutyl bromide | Hunsdiecker Reaction | Not specified | acs.org |

| Cyclobutanecarboxylic acid | Pb(OAc)4, LiCl | Cyclobutyl chloride | Kochi Reaction (Decarboxylative Chlorination) | 65% | acs.org |

Synthesis of Aminocyclobutane-1-carboxylic Acids

Aminocyclobutane carboxylic acids are crucial building blocks for peptidomimetics and other biologically active molecules. thieme-connect.de Their synthesis has been approached through various stereoselective and functional group-tolerant strategies.

A tandem base-catalyzed amidation/aza-Michael addition protocol has been developed for synthesizing β-N-heterocyclic cyclobutane carboximides. thieme-connect.de This method involves the reaction of cyclobutene-1-carboxylic acid with N-heterocycles like benzo[d]oxazol-2(3H)-ones, catalyzed by an organic base, to produce the desired aminocyclobutane derivatives in good yields and with moderate to good stereoselectivity. thieme-connect.de

Enantiodivergent synthetic sequences have been successfully employed to prepare derivatives of (+)- and (−)-2-aminocyclobutane-1-carboxylic acid. acs.orgacs.org One strategy begins with a half-ester which is subjected to a Curtius rearrangement to install the amino group precursor. acs.org Subsequent saponification and deprotection steps afford the free amino acid. acs.org

The synthesis of radiolabeled analogues for medical imaging has also been a significant area of research. snmjournals.org For example, [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC) was prepared for positron emission tomography (PET) imaging of brain tumors. snmjournals.org The synthesis starts with a protected cyclobutane precursor, 1-tert-butyl carbamate-3-trifluromethanesulfonoxy-1-cyclobutane carboxylic acid methyl ester, which undergoes nucleophilic fluorination with [¹⁸F]fluoride, followed by acid-mediated deprotection. snmjournals.org

Furthermore, novel boronated aminocyclobutane derivatives have been synthesized for potential use in boron neutron capture therapy. nih.govacs.orgacs.org The synthesis of 1-amino-3-[(dihydroxyboryl)methyl]-cyclobutanecarboxylic acid was achieved via a multi-step route starting from 3-(bromomethyl)cyclobutanone (B1337481) ketal. acs.org A key step in this novel strategy was a selenoxide elimination reaction performed on a hydantoin-protected intermediate to generate a crucial alkenyl group for subsequent transformations. acs.orgacs.org

| Method | Key Reagents/Intermediates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Tandem Amidation/Aza-Michael Addition | Cyclobutene-1-carboxylic acid, Benzo[d]oxazol-2(3H)-ones, DMAP, DIC | β-N-Heterocyclic cyclobutane carboximides | Good yields, moderate to good stereoselectivity. | thieme-connect.de |

| Enantiodivergent Synthesis | Cyclobutane half-ester, Curtius rearrangement | (+)- and (−)-2-Aminocyclobutane-1-carboxylic acid | Stereoselective synthesis of enantiomers. | acs.orgacs.org |

| Radiosynthesis | 1-tert-butyl carbamate-3-trifluromethanesulfonoxy-1-cyclobutane l-carboxylic acid methyl ester, [¹⁸F]Fluoride | [¹⁸F]1-Amino-3-fluorocyclobutane-1-carboxylic acid | Preparation of PET imaging agent. | snmjournals.org |

| Boronated Amino Acid Synthesis | 3-(Bromomethyl)cyclobutanone ketal, Selenoxide elimination | 1-Amino-3-[(dihydroxyboryl)methyl]-cyclobutanecarboxylic acid | Novel route for potential BNCT agent. | acs.orgacs.org |

Synthesis of Cyclobutane-1,1-dicarboxylates

Cyclobutane-1,1-dicarboxylates are versatile intermediates, notably used in the synthesis of cyclobutanecarboxylic acid via decarboxylation and as precursors for pharmaceuticals like carboplatin. orgsyn.orgijcce.ac.irchemicalbook.com

The most established method for preparing diethyl 1,1-cyclobutanedicarboxylate is the condensation reaction between diethyl malonate and 1,3-dihaloalkanes, such as trimethylene bromide (1,3-dibromopropane), in the presence of a base like sodium ethoxide. orgsyn.orgijcce.ac.ir While effective, this reaction can produce tetraethyl 1,1,5,5-pentanetetracarboxylate as a major byproduct due to further reaction of the intermediate with another molecule of diethyl malonate. acs.org The yield of the desired cyclobutane product is often modest, around 21-25%. orgsyn.orgacs.org After the cyclization, the diester is typically hydrolyzed to 1,1-cyclobutanedicarboxylic acid using a strong base like potassium hydroxide, followed by acidification. orgsyn.orgijcce.ac.ir

To circumvent the side reactions associated with the classic malonic ester synthesis, alternative strategies have been developed. One such method involves the independent preparation of diethyl γ-bromopropylmalonate followed by an intramolecular cyclization induced by sodium ethoxide. orgsyn.org More recent advancements include the use of alkoxy-activated cyclobutane-1,1-dicarboxylates (AACDs) in cycloaddition chemistry, highlighting their utility as synthetic building blocks. researchgate.netrsc.org These donor-acceptor cyclobutanes can participate in formal [4+4] cycloaddition reactions with partners like anthranils, catalyzed by Lewis acids, to construct complex, eight-membered heterocyclic systems. researchgate.net

| Starting Materials | Base/Catalyst | Product | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| Diethyl malonate, Trimethylene bromide | Sodium ethoxide | Diethyl 1,1-cyclobutanedicarboxylate | ~25% | Classic condensation method; forms significant byproducts. | orgsyn.orgacs.org |

| Dimethyl malonate, 1,3-Dibromopropane | Potassium tert-butoxide | Dimethyl 1,1-cyclobutanedicarboxylate | Good | Synthesis of a key ligand for the anticancer drug carboplatin. | ijcce.ac.ir |

| Alkoxy-activated cyclobutane-1,1-dicarboxylates, Anthranils | Lu(OTf)3 | Oxa-bridged eight-membered heterocycles | Not specified | Lewis acid-catalyzed formal [4+4] cycloaddition. | researchgate.net |

Stereochemical Aspects and Conformational Analysis

Configurational Isomerism in 3-tert-butylcyclobutane-1-carboxylic acid (cis/trans and Enantiomeric Relationships)

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. youtube.com In the case of this compound, the presence of two substituents on the cyclobutane (B1203170) ring gives rise to cis-trans isomerism. libretexts.orglibretexts.org

cis-isomer : The tert-butyl group and the carboxylic acid group are on the same side of the cyclobutane ring.

trans-isomer : The tert-butyl group and the carboxylic acid group are on opposite sides of the ring.

These geometric isomers have distinct physical properties, such as melting points, boiling points, and solubilities, due to their different molecular shapes and intermolecular interactions. fiveable.me

Furthermore, both the cis and trans isomers of this compound are chiral. Neither the cis nor the trans isomer possesses a plane of symmetry, and therefore, each can exist as a pair of enantiomers (non-superimposable mirror images). chemistryschool.netgoogle.com This results in a total of four possible stereoisomers for this compound.

Conformational Preferences of the Cyclobutane Ring System

Unlike the planar representation often used in two-dimensional drawings, the cyclobutane ring is not flat. libretexts.orgmasterorganicchemistry.com A planar conformation would lead to significant torsional strain from eclipsing hydrogen atoms and angle strain from the deviation from the ideal tetrahedral bond angle of 109.5°. libretexts.orgwikipedia.org To alleviate this strain, the cyclobutane ring adopts a puckered or folded conformation. fiveable.meic.ac.ukdalalinstitute.com This puckering slightly decreases the bond angles but significantly reduces the torsional strain by staggering the hydrogen atoms on adjacent carbon atoms. masterorganicchemistry.comnih.gov The energy difference between planar and puckered conformations in many cyclobutane derivatives is generally small. ic.ac.uk

The puckered conformation of cyclobutane can be visualized as one carbon atom being out of the plane of the other three. masterorganicchemistry.com This puckered ring rapidly interconverts between equivalent conformations at room temperature. doubtnut.com

Theoretical (DFT) Calculations of Conformational Landscapes

Density Functional Theory (DFT) calculations are a powerful computational tool for investigating the conformational landscapes of molecules. acs.orgnih.gov For substituted cyclobutanes, DFT studies can predict the relative energies of different puckered conformations and identify the most stable conformers. acs.org These calculations take into account various factors, including angle strain, torsional strain, and steric interactions between substituents. smu.edu

In the case of this compound, DFT calculations would be expected to show a preference for conformations where the bulky tert-butyl group occupies an equatorial-like position to minimize steric hindrance. The carboxylic acid group's conformational preference would also be influenced by a balance of steric and potential intramolecular hydrogen bonding interactions.

Table 1: Representative Theoretical Data for Substituted Cyclobutanes

| Compound | Method | Calculated Property | Value |

|---|---|---|---|

| Cyclobutane | Hartree-Fock | Puckering Angle | 0.23 Å smu.edu |

| Cyclobutane | Hartree-Fock | Barrier to Planarity | 0.9 kcal/mol smu.edu |

Spectroscopic Characterization of Conformational Isomers (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for characterizing the conformational isomers of cyclobutane derivatives. nih.govresearchgate.netresearchgate.net Proton (¹H) and Carbon-13 (¹³C) NMR chemical shifts and coupling constants are sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively. nih.govdocbrown.infodocbrown.info

For this compound, variable-temperature NMR studies could provide information on the equilibrium between different puckered conformations. The coupling constants between the protons on the cyclobutane ring can be used to estimate the puckering angle and the preferred orientation of the substituents. The observation of distinct signals for axial and equatorial protons at low temperatures would provide direct evidence for a non-planar, puckered conformation.

Steric and Electronic Effects of the tert-Butyl Group on Conformation

The tert-butyl group is exceptionally bulky and exerts a significant steric influence on the conformation of the cyclobutane ring. chemistrylearner.comresearchgate.netwikipedia.org Due to its large size, there is a strong energetic preference for the tert-butyl group to occupy a position that minimizes steric interactions with the rest of the molecule. upenn.edustackexchange.comlibretexts.org In the puckered cyclobutane ring, this corresponds to an equatorial-like position, which points away from the other ring substituents and hydrogens.

This strong conformational preference of the tert-butyl group effectively "locks" the conformation of the cyclobutane ring, reducing the rate of ring puckering interconversion. The electronic effects of the tert-butyl group, being an alkyl group, are primarily limited to weak electron-donating inductive effects, which are generally considered to have a minor influence on the conformation compared to its overwhelming steric demands.

Spectroscopic Characterization and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-tert-butylcyclobutane-1-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation between cis and trans isomers and the study of the cyclobutane (B1203170) ring's conformation.

The ¹H NMR spectrum reveals the connectivity of protons through their chemical shifts, signal multiplicities (splitting patterns), and coupling constants. The protons on the cyclobutane ring, particularly those at C1 and C3, are of significant diagnostic value. The magnitude of the coupling constants between these protons can help infer the cis/trans relationship of the substituents.

¹³C NMR spectroscopy complements the proton data by providing the number of non-equivalent carbon atoms in the molecule. docbrown.info The chemical shift of each carbon is sensitive to its local electronic environment, with the carbonyl carbon of the carboxylic acid appearing significantly downfield. docbrown.info While specific experimental data for this compound is not widely published, predicted chemical shifts can be estimated based on data from analogous structures like cyclobutanecarboxylic acid. chemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -C(CH₃)₃ | ~0.9 - 1.1 | Singlet (s) | 9 protons, characteristic singlet for the tert-butyl group. |

| Ring -CH₂- | ~1.8 - 2.5 | Multiplet (m) | Protons at C2 and C4, complex splitting due to coupling with adjacent protons. |

| -CH-C(CH₃)₃ | ~2.0 - 2.6 | Multiplet (m) | Methine proton at C3. |

| -CH-COOH | ~2.8 - 3.2 | Multiplet (m) | Methine proton at C1, deshielded by the carboxylic acid group. |

| -COOH | ~10.0 - 12.0 | Broad Singlet (br s) | Acidic proton, chemical shift is concentration and solvent dependent. |

¹³C NMR (Predicted)

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| -C(CH₃)₃ | ~27 | Quaternary carbon signal will be weak. |

| -C(CH₃)₃ | ~32 | Methyl carbons of the tert-butyl group. |

| Ring -CH₂- | ~25 - 35 | Carbons at C2 and C4. |

| -CH-C(CH₃)₃ | ~40 - 45 | Methine carbon at C3. |

| -CH-COOH | ~45 - 50 | Methine carbon at C1. |

| -COOH | ~175 - 185 | Carbonyl carbon, characteristic downfield shift. |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern under ionization. The molecular ion peak (M⁺) would confirm the compound's molecular weight of 156.22 g/mol .

Electron ionization (EI) would induce characteristic fragmentation of the molecule. For short-chain carboxylic acids, prominent peaks corresponding to the loss of a hydroxyl radical (-OH) and the entire carboxyl group (-COOH) are common. libretexts.org The presence of the bulky tert-butyl group introduces another major fragmentation pathway: the loss of a methyl radical (CH₃•) to form a highly stable tertiary carbocation, which is often observed as an intense peak. researchgate.net The cleavage of the tert-butyl group itself can also lead to a characteristic peak at m/z 57.

Expected Key Fragments in the Mass Spectrum of this compound

| Ion/Fragment | Proposed Formula | m/z (Mass/Charge Ratio) | Notes |

| Molecular Ion | [C₉H₁₆O₂]⁺ | 156 | Corresponds to the intact molecule. |

| Loss of Methyl | [C₈H₁₃O₂]⁺ | 141 | Loss of a methyl radical from the tert-butyl group. |

| Loss of Hydroxyl | [C₉H₁₅O]⁺ | 139 | Loss of the -OH group from the carboxylic acid. |

| Loss of Carboxyl | [C₈H₁₅]⁺ | 111 | Loss of the -COOH group. |

| tert-Butyl Cation | [C₄H₉]⁺ | 57 | A stable tertiary carbocation fragment. |

Advanced Chromatographic Techniques for Isomer Separation and Purity Assessment (e.g., GC)

Chromatographic methods are essential for separating the cis and trans isomers of this compound and for assessing the enantiomeric purity of chiral samples.

Gas chromatography (GC) is a high-resolution technique suitable for this purpose. However, due to the high polarity and low volatility of carboxylic acids, derivatization is typically required prior to analysis. d-nb.info Common methods include conversion to more volatile esters (e.g., methyl or silyl (B83357) esters) to improve chromatographic behavior. d-nb.info Once derivatized, GC can effectively separate the cis and trans isomers based on their different boiling points and interactions with the stationary phase.

For the separation of enantiomers (chiral separation), High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the method of choice. Research has indicated that the enantiomeric excess (ee) of this compound can be successfully monitored using a chiral HPLC column, such as a Chiralpak IA. This technique is fundamental in the development and quality control of stereoselective syntheses. nih.gov

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. While no public crystal structure for this compound is currently available, this technique would provide definitive proof of its absolute configuration if a single crystal of an enantiomerically pure sample could be grown.

Chiroptical Properties (ORD and CD) for Enantiomeric Characterization

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques used to investigate chiral molecules. wikipedia.orgslideshare.net These methods measure the differential interaction of a chiral substance with left and right circularly polarized light and are crucial for characterizing the enantiomers of this compound. wikipedia.orgslideshare.net

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. wikipedia.org

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light, also as a function of wavelength. slideshare.net

For this compound, the carbonyl group (C=O) of the carboxylic acid acts as a chromophore. The interaction of this chromophore with the chiral environment of the rest of the molecule gives rise to a characteristic CD signal known as a Cotton effect. The sign (positive or negative) of this Cotton effect can often be correlated with the absolute configuration (R or S) at the stereocenters. Low-temperature CD studies on other tertiary carboxylic acids have shown that conformational changes can significantly impact the observed spectra, providing a tool to study molecular flexibility. rsc.org These techniques are non-destructive and require only small amounts of sample, making them valuable for the stereochemical analysis of synthetic products.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the reactivity of molecules like 3-tert-butylcyclobutane-1-carboxylic acid. By calculating the electron density, DFT methods can determine molecular geometries, energies, and various electronic properties.

Detailed DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can elucidate the distribution of electrons within the molecule. This analysis includes mapping the molecular electrostatic potential (MESP), which identifies electron-rich and electron-poor regions, crucial for predicting sites of electrophilic and nucleophilic attack. For this compound, the MESP would show a high negative potential around the carboxylic oxygen atoms, indicating their susceptibility to electrophilic attack and involvement in hydrogen bonding. The acidic proton of the carboxyl group would be a region of high positive potential.

Frontier Molecular Orbital (FMO) theory, a key component of DFT analysis, examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. mdpi.com In related cyclobutane (B1203170) dicarboxylic acids, unusual electron charge densities have been observed, which can be associated with the strain in the cyclobutane ring. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. scielo.org.mxmdpi.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com For a molecule like this compound, these descriptors help in systematically predicting its behavior in various chemical environments.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT (Note: These are illustrative values based on typical calculations for similar organic acids and may not represent experimentally verified data for this specific molecule.)

| Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -9.5 | Electron-donating capacity |

| LUMO Energy (ELUMO) | - | 1.5 | Electron-accepting capacity |

| Energy Gap (ΔE) | ELUMO - EHOMO | 11.0 | Chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | 9.5 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | -1.5 | Energy released when adding an electron |

| Chemical Hardness (η) | (I - A) / 2 | 5.5 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | 4.0 | Power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | 1.45 | Propensity to accept electrons |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the cyclobutane ring and the rotational freedom of the tert-butyl and carboxylic acid groups mean that this compound can exist in several conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are essential computational techniques to explore this conformational landscape. ucdavis.edunih.gov

MM methods use classical force fields (like AMBER or GLYCAM) to rapidly calculate the potential energy of different molecular conformations. researchgate.net A systematic search of the conformational space, for instance by rotating the substituent groups, can identify low-energy conformers. For this compound, the primary conformations of interest are the cis and trans isomers, which relate to the relative positions of the tert-butyl and carboxylic acid groups. Furthermore, the puckered nature of the cyclobutane ring means the substituents can occupy either axial or equatorial-like positions. illinois.edu The bulky tert-butyl group is expected to strongly prefer the equatorial position to minimize steric strain.

MD simulations provide a dynamic view of the molecule's behavior over time. ucdavis.edu By solving Newton's equations of motion for all atoms, MD simulations can model conformational changes, ring puckering, and intermolecular interactions in different environments (e.g., in a vacuum or in a solvent). aip.orgaip.org A key application for this molecule is the study of hydrogen-bonded dimers, which carboxylic acids readily form. labxchange.org MD simulations can reveal the stability, geometry, and dynamics of these dimers, providing insight into the substance's bulk properties. mdpi.comnih.gov

Table 2: Illustrative Relative Energies of Conformers from Computational Analysis (Note: Based on general principles and findings for substituted cyclobutanes. The cis isomer has both substituents on the same face of the ring, while the trans isomer has them on opposite faces.)

| Isomer | Carboxyl Group Orientation | tert-Butyl Group Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |

| trans | Equatorial | Equatorial | 0.00 | ~95 |

| cis | Axial | Equatorial | 1.85 | ~5 |

| trans | Axial | Axial | > 5.0 | < 0.1 |

| cis | Equatorial | Axial | > 5.0 | < 0.1 |

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which is invaluable for identifying and characterizing molecules. DFT calculations can provide reliable predictions of NMR chemical shifts, IR vibrational frequencies, and other spectroscopic parameters. dtic.mil

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.iouncw.edu Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, calculate the isotropic shielding values for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). docbrown.infodocbrown.info For this compound, calculations would predict distinct signals for the cis and trans isomers, aiding in their experimental differentiation. Theoretical studies have been used to rationalize the unique chemical shifts observed in cyclobutane rings compared to other cycloalkanes. nih.govresearchgate.net

Table 3: Representative Predicted ¹³C NMR Chemical Shifts (ppm) vs. Unsubstituted Cyclobutane (Note: These are illustrative values. Actual shifts depend on the specific DFT method, basis set, and solvent model used. TMS is the reference at 0.0 ppm.)

| Carbon Atom | Cyclobutane docbrown.info | This compound (Predicted) |

| C1 (with COOH) | 22.4 | ~45-50 |

| C2, C4 (adjacent) | 22.4 | ~28-33 |

| C3 (with t-Bu) | 22.4 | ~40-45 |

| Carboxyl (C=O) | N/A | ~175-180 |

| tert-Butyl (quaternary) | N/A | ~30-35 |

| tert-Butyl (methyls) | N/A | ~25-30 |

Infrared (IR) Spectra: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. These calculations involve finding the second derivatives of the energy with respect to atomic displacements. A known systematic overestimation of frequencies by DFT methods is often corrected using empirical scaling factors. The predicted spectrum for this compound would show characteristic peaks for the O-H stretch (broad, due to hydrogen bonding), the C=O stretch of the carboxylic acid, C-H stretches of the cyclobutane and tert-butyl groups, and various bending and ring deformation modes. chemicalbook.comrsc.orgdocbrown.info

Future Research Directions and Interdisciplinary Perspectives

Development of More Efficient and Sustainable Stereoselective Synthetic Routes

While methods for synthesizing cyclobutane (B1203170) derivatives exist, the development of more efficient, sustainable, and stereoselective routes to access specific isomers of 3-tert-butylcyclobutane-1-carboxylic acid remains a key research objective. Early approaches often relied on multi-step sequences, such as the decarboxylation of 1,1-cyclobutanedicarboxylic acid derivatives. Subsequent advances have utilized photochemical [2+2] cycloadditions and chiral auxiliary methods to achieve better control over stereochemistry.

Future efforts should focus on the following areas:

Catalytic Enantioselective Methods: Designing novel transition-metal catalysts or organocatalysts for the asymmetric synthesis of the cyclobutane core would represent a significant leap forward. This would reduce the reliance on stoichiometric chiral auxiliaries and improve atom economy.

Sustainable Synthetic Technologies: The exploration of industrial-scale production methods, such as flow microreactor systems, could enhance the efficiency, safety, and sustainability of the synthesis.

Novel Precursors: Investigating alternative starting materials and synthetic disconnections could lead to more convergent and higher-yielding routes. For instance, methods have been developed for synthesizing the precursor 3-oxocyclobutanecarboxylic acid from readily available materials like 3-dichloroacetone or acetone and bromine, which can then be further functionalized. google.comgoogle.com

Investigation of Novel Chemical Transformations and Derivatizations

The reactivity of this compound is dictated by the interplay between the high ring strain of the cyclobutane ring (approximately 26.7 kcal/mol) and the steric bulk of the tert-butyl group. This unique profile allows for selective transformations. Known reactions include oxidation to ketones, reduction to alcohols, and even substitution of the tert-butyl group. The strained ring is also susceptible to [2+2] cycloreversion under certain conditions.

Future research should aim to expand this chemical toolbox:

Isosteric Replacements: A promising area is the replacement of the tert-butyl group with other functionalities to fine-tune the molecule's properties for applications in medicinal chemistry. For example, the isosteric replacement with a 1-trifluoromethyl-cyclobutyl group has been shown to preserve biological activity modes while potentially enhancing resistance to metabolic clearance. researchgate.net

Functional Group Interconversion: Systematic exploration of derivatization at the carboxylic acid moiety is warranted. The conversion to a wide range of functional groups, such as amides, esters, and acid chlorides, would generate libraries of novel compounds for screening in various applications. organic-chemistry.org

Ring-Opening and Rearrangement Reactions: Controlled ring-opening or rearrangement reactions could provide access to complex and diverse acyclic or larger ring systems that are otherwise difficult to synthesize, leveraging the inherent strain energy of the cyclobutane ring.

Expansion of Applications in Emerging Areas of Chemical Biology and Supramolecular Chemistry

The rigid, three-dimensional structure of the this compound scaffold makes it an attractive motif for applications beyond traditional organic synthesis.

Chemical Biology: The compound's rigid framework is ideal for its use in peptidomimetics, where it can mimic peptide backbone conformations to create stable, biologically active molecules. Future work could focus on incorporating this scaffold into more complex molecular designs to target specific biological processes. For instance, drawing inspiration from the rational design of enzyme inhibitors based on similar carbocyclic scaffolds like cyclopentanes, derivatives of this compound could be developed as selective inhibitors for enzymes such as aminotransferases. nih.gov Its use as a building block for carbocyclic nucleosides also presents a viable research avenue. doi.org

Supramolecular Chemistry and Materials Science: The well-defined geometry of this molecule can be exploited to construct ordered, higher-level structures. By functionalizing the carboxylic acid or the cyclobutane ring, it can be used as a "strut" in the design of metal-organic frameworks (MOFs) or as a monomer unit to create polymers with tailored thermal stability and specific mechanical properties.

Advanced Integrated Experimental and Computational Approaches for Rational Design and Discovery

The synergy between experimental synthesis and computational modeling offers a powerful paradigm for accelerating the discovery and optimization of molecules based on the this compound scaffold.

Predictive Synthetic Modeling: Density Functional Theory (DFT) calculations have already proven useful in understanding and predicting the stereochemical outcomes of reactions involving cyclobutane systems. doi.org Future research can expand the use of these models to predict reactivity, screen potential reaction conditions, and guide the design of stereoselective syntheses, thereby reducing experimental trial-and-error.

Rational Drug Design: The process of designing bioactive molecules can be significantly enhanced by computational methods. nih.gov Molecular docking simulations can predict how derivatives might bind to a biological target, while molecular dynamics can simulate their behavior in a physiological environment. This "in silico" screening can prioritize candidates for synthesis and experimental testing.

Structure-Property Relationship Studies: Integrating experimental data from techniques like X-ray crystallography with computational analysis of parameters like Hammett constants can provide deep insights into how structural modifications affect the physicochemical and biological properties of new derivatives. researchgate.net This integrated approach is crucial for the rational design of new compounds with desired characteristics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-<i>tert</i>-butylcyclobutane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by functionalization. For example, tert-butyl groups can be introduced via nucleophilic substitution or Grignard reactions under anhydrous conditions. Reaction temperature and solvent polarity critically affect stereoselectivity. Polar aprotic solvents (e.g., DMF) favor trans-isomers due to steric hindrance, while non-polar solvents (e.g., toluene) may stabilize cis-configurations . Characterization via -NMR and -NMR is essential to confirm regiochemistry and purity (>95% by GC-MS) .

Q. How should researchers handle and store 3-<i>tert</i>-butylcyclobutane-1-carboxylic acid to ensure stability during experiments?

- Methodological Answer : Store the compound in airtight containers under inert gas (N or Ar) at -20°C to prevent oxidation of the cyclobutane ring. Avoid prolonged exposure to light, as UV radiation may induce ring-opening reactions. Use gloveboxes for moisture-sensitive reactions. Safety protocols include wearing nitrile gloves, eye protection, and respiratory masks due to potential irritancy .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of 3-<i>tert</i>-butylcyclobutane-1-carboxylic acid in ring-strain-driven transformations?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring strain (~110 kJ/mol for cyclobutane) and predict regioselectivity in ring-opening reactions. Molecular dynamics simulations (e.g., using Gaussian or ORCA) help analyze steric effects of the tert-butyl group on transition states. Compare computed IR spectra with experimental data to validate models .

Q. How can enantioselective synthesis of 3-<i>tert</i>-butylcyclobutane-1-carboxylic acid be achieved, and what chiral catalysts are most effective?

- Methodological Answer : Chiral phosphine ligands (e.g., BINAP) or organocatalysts (e.g., proline derivatives) enable asymmetric induction during cyclization. For example, Rh-catalyzed [2+2] reactions with tert-butyl acrylates yield enantiomeric excess (ee) >80%. Monitor ee via chiral HPLC (e.g., Chiralpak IA column) or -NMR with chiral shift reagents .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR shifts) for derivatives of 3-<i>tert</i>-butylcyclobutane-1-carboxylic acid?

- Methodological Answer : Anomalous shifts may arise from dynamic ring puckering or solvent-dependent conformational changes. Use variable-temperature NMR (VT-NMR) to study ring flexibility. Cross-validate with X-ray crystallography for solid-state structures. For ambiguous cases, isotopic labeling (e.g., ) or 2D-NMR (COSY, HSQC) clarifies connectivity .

Q. How does the tert-butyl group influence the compound’s bioactivity in medicinal chemistry applications?

- Methodological Answer : The tert-butyl group enhances metabolic stability by sterically shielding the carboxylic acid from esterase cleavage. In vitro assays (e.g., enzyme inhibition studies) paired with molecular docking (AutoDock Vina) reveal improved binding affinity to hydrophobic enzyme pockets. Compare IC values of tert-butyl derivatives vs. methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.